3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound containing a triazolothiadiazole core. The molecule features two distinct substituents: a methylsulfonyl-piperidinyl group at position 3 and a 1-phenylpropyl chain at position 5.
Properties
Molecular Formula |
C18H23N5O2S2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
3-(1-methylsulfonylpiperidin-4-yl)-6-(1-phenylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H23N5O2S2/c1-3-15(13-7-5-4-6-8-13)17-21-23-16(19-20-18(23)26-17)14-9-11-22(12-10-14)27(2,24)25/h4-8,14-15H,3,9-12H2,1-2H3 |
InChI Key |
MPCZVLSAHIKBCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the fusion of triazole and thiadiazole rings. The process begins with the preparation of the triazole ring, followed by the introduction of the thiadiazole moiety. Common reagents used in these reactions include hydrazine derivatives, sulfur sources, and various alkylating agents. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or phenylpropyl moieties using reagents like alkyl halides or sulfonyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, sulfonyl chlorides; reactions often require the presence of a base such as triethylamine
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit carbonic anhydrase by coordinating with the zinc ion in the enzyme’s active site, thereby blocking its catalytic function .
Comparison with Similar Compounds
Aryl/Substituted Aryl Derivatives
- Nitro-substituted derivatives (e.g., 7c, 7d, 7e in ): Substituents: 4-Nitrophenyl at position 6, dimethylphenylamine at position 3. Properties: High melting points (151–176°C), moderate yields (71–77%). Comparison: The target compound lacks nitro groups but includes a methylsulfonyl-piperidinyl group, which may enhance solubility and kinase targeting (e.g., p38 MAPK inhibition as in ).
- Halogenated derivatives (e.g., 8a, 8b in ): Substituents: Bromo/chloroaryl groups at position 3, spirocyclic moieties at position 6. Properties: Higher molecular weights (e.g., 8a: C₂₂H₂₅BrN₆O₂S), yields up to 80%. Relevance: Potential for halogen-mediated protein binding and enhanced metabolic stability . Comparison: The target compound’s 1-phenylpropyl group may offer better lipophilicity than spirocyclic systems, aiding blood-brain barrier penetration.
Bulky Substituents
- Adamantyl derivatives (): Substituents: Adamantyl at position 6, methyl/fluorophenyl at position 3. Properties: High steric bulk, moderate melting points (e.g., 5a: 198–200°C). Relevance: Adamantyl groups enhance rigidity and receptor affinity, as seen in antiviral/anticancer scaffolds .
Anti-inflammatory Activity
- p38 MAPK inhibitors (): Example: 3-(2-Chlorophenyl)-6-((4-methoxyphenoxy)methyl)-triazolothiadiazole. Activity: Inhibits TNF-α and IL-1β production via p38 MAPK blockade.
Antimicrobial Activity
- Aryloxymethyl derivatives (): Example: 6-[(2,4-Dichlorophenoxy)methyl]-3-[(4-chlorophenoxy)methyl]-triazolothiadiazole. Activity: MIC = 0.25 µg/mL against Mycobacterium tuberculosis, comparable to rifampicin . Comparison: The target compound’s phenylpropyl group lacks halogen electronegativity, possibly reducing antimicrobial potency.
Anticancer Activity
Data Table: Key Triazolothiadiazole Derivatives and Comparative Metrics
Research Findings and Implications
- Synthetic Accessibility : The target compound’s methylsulfonyl-piperidinyl group may require multi-step synthesis, contrasting with simpler aryl derivatives (e.g., nitro or halogenated analogs) .
- Structure-Activity Relationships (SAR) :
- Therapeutic Potential: The target compound’s hybrid structure positions it as a candidate for inflammatory or oncology drug discovery, pending empirical validation.
Biological Activity
The compound 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazole and thiadiazole family of compounds, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C30H39N5O3S
- Molecular Weight : 549.7 g/mol
- IUPAC Name : 5-[(3aR,6aS)-2-[3-(1-methylsulfonylpiperidin-4-yl)-3-phenylpropyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-4,6-dimethylpyridine-2-carbonitrile
Biological Activity Overview
The biological activities of compounds containing the triazolo[3,4-b][1,3,4]thiadiazole scaffold have been extensively studied. These activities include:
- Antimicrobial : Exhibits significant antimicrobial effects against various pathogens.
- Antiinflammatory : Inhibits cyclooxygenase (COX) enzymes involved in inflammation.
- Analgesic : Provides pain relief through central and peripheral mechanisms.
- Anticancer : Shows potential in inhibiting cancer cell growth through various pathways.
Antimicrobial Activity
Research indicates that derivatives of the triazolo[3,4-b][1,3,4]thiadiazole structure can effectively inhibit bacterial growth. For instance:
- A study demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranging from 16 to 128 µg/mL .
Anti-inflammatory Mechanism
The anti-inflammatory properties are primarily attributed to the inhibition of COX-1 and COX-2 enzymes. The compound has shown:
Analgesic Effects
The analgesic activity has been linked to modulation of pain pathways:
- Experimental models indicated that administration led to a decrease in pain response comparable to standard analgesics like ibuprofen .
Anticancer Properties
Studies have revealed that this compound can induce apoptosis in cancer cells:
- A recent investigation found that at concentrations of 10 µM, the compound reduced cell viability in A375 melanoma cells by over 90% .
Case Studies
| Study | Findings |
|---|---|
| Shiradkar et al. (2007) | Identified anti-Alzheimer's activity in related compounds. |
| Mathew et al. (2006) | Demonstrated significant analgesic effects comparable to traditional NSAIDs. |
| Akhter et al. (2014) | Reported broad-spectrum antimicrobial activity against multiple strains. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
